(2-Bromo-5-methoxyphenyl)methanesulfonamide
Overview
Description
“(2-Bromo-5-methoxyphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H10BrNO3S . It is used for research purposes.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known that its boiling point is predicted to be 365.5±52.0 °C and its density is predicted to be 1.646±0.06 g/cm3 .Scientific Research Applications
1. Synthesis of Heteroaromatic Compounds
(2-Bromo-5-methoxyphenyl)methanesulfonamide has been utilized in the synthesis of various heteroaromatic compounds. For instance, the reaction of N-(2-bromophenyl)methanesulfonamide with terminal acetylenes in the presence of specific catalysts yielded 1-methylsulfonyl-indoles with various functional groups, indicating its utility in complex organic synthesis (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).
2. Improving Synthesis Safety
In the context of safety and avoiding genotoxic reagents, this compound plays a critical role. A study demonstrated a safer, high-yielding Pd-catalyzed cross-coupling method with this compound to avoid the risks associated with genotoxic impurities that might arise from other methods (Rosen, Ruble, Beauchamp, & Navarro, 2011).
3. Molecular Structural Studies
The compound has been used in molecular structural studies to characterize various chemical compounds. For example, it was used in the synthesis and structural analysis of N-(2-cyanophenyl)disulfonamides derived from 5-bromo- and 5-iodoanthranilamide, providing insights into their geometric and optimized structural parameters (Mphahlele & Maluleka, 2021).
4. Antibacterial Activity Studies
The compound's derivatives have been explored for their antibacterial activities. For instance, a study synthesized new sulfonamide derivatives and tested their activity against various bacteria, showing the potential of these compounds in antibacterial applications (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
5. Proton-Donating Ability and Conformational Studies
Trifluoro-N-(2-phenylacetyl)methanesulfonamide, a derivative, was studied for its proton-donating ability and conformers. The research provided insights into its hydrogen bond donating strength and its conformational behavior in different states (Oznobikhina, Chipanina, Tolstikova, Bel’skikh, Kukhareva, & Shainyan, 2009).
6. Quantum-Chemical Calculations
The compound was also used in theoretical calculations to determine optimized states and molecular orbitals, indicating its relevance in computational chemistry and material science studies (Xue, Shahab, Zhenyu, & Padabed, 2022).
Safety and Hazards
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S/c1-13-7-2-3-8(9)6(4-7)5-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUWFYSDGWABOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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